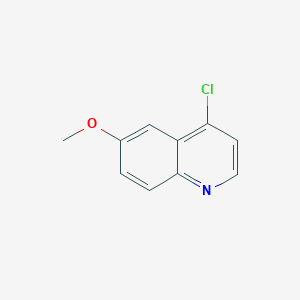

4-Chloro-6-methoxyquinoline

説明

Significance of Quinoline (B57606) Derivatives in Synthetic Chemistry and Biological Systems

Quinoline, a nitrogen-containing heterocyclic aromatic compound, serves as a cornerstone scaffold in both synthetic chemistry and medicinal science. tandfonline.comijshr.comorientjchem.org Its derivatives are of substantial interest due to their wide-ranging pharmacological activities, which include antibacterial, antifungal, anticancer, antimalarial, anti-inflammatory, and antiviral properties. tandfonline.comijshr.comorientjchem.org The adaptability of the quinoline nucleus allows for extensive functionalization, enabling chemists to design and synthesize novel compounds with tailored biological activities. orientjchem.org

In the realm of drug discovery, numerous quinoline-based drugs have been successfully commercialized to treat a variety of diseases. researchgate.net The clinical efficacy of these compounds has drawn significant attention from medicinal chemists, making the quinoline pharmacophore an increasingly vital component in the development of new therapeutic agents. ijshr.comresearchgate.net The ability to modify substituents on the quinoline ring is crucial, as these modifications can greatly influence the compound's biological activity and physical properties. orientjchem.org Researchers have developed various synthetic methods, including classical reactions like the Gould-Jacobs, Friedländer, and Skraup reactions, as well as modern microwave-assisted and multicomponent reactions, to construct the quinoline scaffold and its derivatives efficiently. tandfonline.com This continuous innovation in synthetic methodology underscores the enduring importance of quinoline derivatives in medicinal chemistry. researchgate.net

Overview of the Research Landscape of 4-Chloro-6-methoxyquinoline

Within the vast family of quinoline derivatives, this compound stands out as a key intermediate and building block in organic synthesis, particularly in the field of medicinal chemistry. nih.gov Its structure, featuring a reactive chloro group at the 4-position and a methoxy (B1213986) group at the 6-position, makes it a versatile precursor for creating more complex, biologically active molecules. nih.gov

The primary application of this compound in research is as a starting material for the synthesis of targeted therapeutic agents. For instance, derivatives of this compound are instrumental in developing potential treatments for various cancers. Research has shown that related structures serve as key intermediates in the synthesis of PI3K/mTOR inhibitors, which are crucial for controlling tumor cell proliferation and survival. atlantis-press.com Specifically, 7-substituted derivatives of this compound are used to synthesize compounds investigated as anti-colorectal cancer agents. The reactivity of the 4-chloro position allows for nucleophilic substitution, enabling the attachment of various functional groups to generate diverse libraries of bioactive compounds.

Beyond its role as a synthetic intermediate, this compound itself has been noted for its potential biological activity. It has been identified as an inhibitor of bacterial DNA gyrase, showing antibacterial activity against both Gram-positive and Gram-negative bacteria. biosynth.com This dual role as both a foundational scaffold for complex drug synthesis and a molecule with intrinsic bioactivity defines the research landscape of this compound.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C10H8ClNO | nih.gov |

| Molecular Weight | 193.63 g/mol | nih.gov |

| CAS Number | 4295-04-9 | nih.gov |

| Canonical SMILES | COC1=CC2=C(C=CN=C2C=C1)Cl | nih.gov |

| InChIKey | BEOVBLPXVFICSP-UHFFFAOYSA-N | nih.gov |

Interactive Data Table: Related Quinoline Derivatives in Research

| Compound Name | Key Structural Features | Research Application / Significance |

| 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline | Methyl group at C2, Nitro group at C3 | Key intermediate for PI3K/mTOR inhibitors for cancer therapy. atlantis-press.com |

| 7-(Benzyloxy)-4-chloro-6-methoxyquinoline | Bulky benzyloxy group at C7 | Intermediate in synthesizing anti-colorectal cancer agents. |

| 4-Chloro-6,7-dimethoxyquinoline | Additional methoxy group at C7 | Studied for its biological properties and crystal structure. iucr.org |

| 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | Chloropropoxy and carbonitrile groups | Intermediate in the synthesis of Bosutinib, a tyrosine kinase inhibitor. smolecule.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-chloro-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEOVBLPXVFICSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50962806 | |

| Record name | 4-Chloro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4295-04-9 | |

| Record name | 4295-04-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 6 Methoxyquinoline

Strategic Syntheses of 4-Chloro-6-methoxyquinoline and its Precursors

The strategic construction of this compound relies on established chemical principles for heterocyclic ring formation, followed by functional group manipulations.

Traditional syntheses often involve a sequential approach, building the quinoline (B57606) scaffold first and then modifying it through substitution reactions. These routes are characterized by their reliance on well-understood, though sometimes harsh, reaction conditions.

The formation of the quinoline ring is the cornerstone of the synthesis. One of the most classic methods applicable here is the Skraup synthesis, which involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. guidechem.com In the context of 6-methoxyquinoline (B18371), the starting aniline is 4-methoxyaniline. The glycerol is first dehydrated by the sulfuric acid to form acrolein, which then undergoes a conjugate addition with the aniline. Subsequent electrophilic cyclization of the resulting intermediate, followed by dehydration and oxidation, yields the 6-methoxyquinoline core. guidechem.comresearchgate.net Other cyclization strategies, such as the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines, also provide a pathway to substituted quinolines under mild conditions. nih.gov

A common and effective pathway to this compound involves the synthesis of an intermediate, 4-hydroxy-6-methoxyquinoline, which is then subjected to nitration and chlorination. atlantis-press.comatlantis-press.comresearchgate.net The 4-hydroxy-6-methoxyquinoline precursor is first treated with a nitrating agent, such as a mixture of nitric acid and propionic acid, to introduce a nitro group onto the quinoline ring system. atlantis-press.comresearchgate.net The subsequent chlorination step is crucial for introducing the chloro group at the 4-position. This transformation is typically achieved by treating the 4-hydroxyquinoline derivative with a chlorinating agent like phosphorus oxychloride (POCl₃). atlantis-press.comgoogle.com This reaction converts the hydroxyl group into a chloro group, yielding the target compound. atlantis-press.comresearchgate.net

The synthesis of this compound fundamentally begins with appropriately substituted benzene derivatives. The most direct and common starting material is 4-methoxyaniline (p-anisidine). atlantis-press.comatlantis-press.comresearchgate.net This precursor contains the methoxy (B1213986) group and the aniline nitrogen required for building the heterocyclic portion of the quinoline molecule. In a typical sequence, 4-methoxyaniline is reacted with reagents like ethyl acetoacetate in the presence of an acid catalyst such as polyphosphoric acid to achieve cyclization, forming 4-hydroxy-6-methoxy-2-methylquinoline. atlantis-press.com This intermediate then undergoes the nitration and chlorination steps as previously described to arrive at the final product. atlantis-press.comatlantis-press.com

| Step | Reagents and Conditions | Intermediate/Product |

| Cyclization | 4-Methoxyaniline, Ethyl acetoacetate, Polyphosphoric acid, 170 °C, 1 h | 4-Hydroxy-6-methoxy-2-methylquinoline |

| Nitrification | Propionic acid, Nitric acid, 125 °C, 2 h | 4-Hydroxy-6-methoxy-2-methyl-3-nitroquinoline |

| Chlorination | Phosphorus oxychloride, N,N-Dimethylformamide, 110 °C, 1 h | 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline |

| This table outlines a representative classical synthesis for a derivative of the target compound, illustrating the key transformations. atlantis-press.comresearchgate.net |

To overcome the limitations of classical methods, such as long reaction times and harsh conditions, modern synthetic approaches have been developed. These methods often employ advanced technologies to enhance reaction efficiency and yield.

Microwave irradiation has emerged as a powerful tool in organic synthesis for accelerating reaction rates and often improving yields. mdpi.com The application of microwave energy can significantly reduce the time required for the synthesis of quinoline derivatives compared to conventional heating methods. nih.gov For instance, reactions that might take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor. nih.govnih.gov This technique has been successfully applied to various steps in quinoline synthesis, including cyclocondensation and substitution reactions. mdpi.com The synthesis of 4-phenoxyquinolines from 4,7-dichloroquinoline has been shown to proceed in excellent yields (72-82%) within just 10 minutes under microwave irradiation, demonstrating the utility of this technology for reactions involving chloroquinolines. nih.gov This rapid and efficient heating can lead to cleaner reactions with fewer side products. mdpi.com

| Method | Reaction Time | Yield |

| Conventional Heating | 60 minutes | Lower |

| Microwave-Assisted | 4 minutes | 80-95% |

| This table provides a comparison of conventional versus microwave-assisted conditions for a typical heterocyclic synthesis, highlighting the significant advantages of the modern approach. nih.gov |

Modernized and Optimized Synthetic Approaches

Novel Catalytic and Reagent Systems

The synthesis of 4-chloroquinolines, including this compound, traditionally involves the chlorination of the corresponding 4-hydroxyquinoline precursor. A common and effective reagent for this transformation is phosphorus oxychloride (POCl₃), often used in conjunction with a solvent or other reagents. youtube.com Variations of this method employ other chlorinating agents such as thionyl chloride (SOCl₂). studysmarter.co.uk

Recent advancements have focused on improving efficiency, yield, and reaction conditions. For instance, the use of organic bases like triethylamine or N,N-diisopropylethylamine (DIPEA) in combination with the chlorinating agent has been documented in the preparation of similar chloro-heterocyclic compounds. studysmarter.co.uk These bases act as acid scavengers, facilitating the reaction.

Novel, more direct synthetic routes have also been explored. One such method is a TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides, which efficiently yields 4-chloroquinolines. nbinno.com This approach represents a departure from the traditional multi-step sequence of forming the quinoline ring first and then introducing the chlorine atom.

The table below summarizes various reagent systems used for the synthesis of 4-chloroquinoline derivatives.

| Reagent System | Precursor | Purpose | Reference |

| Phosphorus oxychloride (POCl₃) | 4-Hydroxyquinoline derivative | Chlorination of C-4 position | youtube.com |

| Thionyl chloride (SOCl₂) | 4-Hydroxyquinoline derivative | Chlorination of C-4 position | studysmarter.co.uk |

| POCl₃ / N,N-Dimethylformamide | 4-Hydroxyquinoline derivative | Chlorination of C-4 position | |

| TMSCl | Ortho-propynol phenyl azide | Cascade cyclization to form the 4-chloroquinoline ring | nbinno.com |

Industrial Scale-Up Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of process optimization to ensure safety, cost-effectiveness, and sustainability. Key factors in scaling up production include the availability and cost of raw materials, reaction conditions, product yield and purity, and waste management. wikipedia.orgsigmaaldrich.com

Process optimization often involves a multifaceted approach, including:

Maximizing Yield: Fine-tuning reaction parameters such as temperature, pressure, and catalyst loading to achieve the highest possible conversion of starting material to product. sigmaaldrich.com

Minimizing Waste: Designing synthetic routes that are atom-economical and reduce the formation of byproducts, thereby simplifying purification and lessening environmental impact. sigmaaldrich.com

High-Throughput Experimentation: Utilizing modern techniques like automated flow reactors and machine learning algorithms to rapidly screen a wide range of reaction variables and identify optimal conditions. This data-driven approach can significantly accelerate process development.

The general workflow for modern process optimization is outlined in the following table.

| Step | Description | Key Objective |

| 1. Design of Experiments (DoE) | Systematically plan experiments to study the effects of multiple variables simultaneously. | Efficiently map the relationship between process variables and outcomes. |

| 2. Reaction Execution | Perform reactions using high-throughput systems or automated reactors. | Generate experimental data quickly and reproducibly. |

| 3. Data Collection & Analysis | Use in-line or offline analytical tools to gather data on yield, purity, etc. | Build a dataset for modeling and prediction. |

| 4. Predictive Modeling | Employ machine learning models to predict reaction outcomes based on the collected data. | Guide the selection of the next set of experiments. |

| 5. Experimental Validation | Validate the optimal conditions suggested by the model. | Confirm the improved process performance. |

Elucidation of Reaction Mechanisms Involving this compound

Nucleophilic Substitution Reactions at the C-4 Position

The chlorine atom at the C-4 position of the quinoline ring is highly susceptible to nucleophilic substitution. This reactivity is a cornerstone of the chemistry of 4-chloroquinolines, enabling their use as versatile intermediates in the synthesis of a wide array of functionalized quinoline derivatives. The electron-withdrawing nature of the heterocyclic nitrogen atom activates the C-4 position towards attack by electron-rich species (nucleophiles).

Studies on similar heterocyclic systems, such as 2,4-dichloroquinazolines, have shown through DFT calculations that the carbon atom at the 4-position has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it the preferred site for nucleophilic attack. youtube.comchemimpex.com This inherent electronic property leads to pronounced regioselectivity, where nucleophiles preferentially displace the chlorine at C-4 over other positions. youtube.comchemimpex.com

The displacement of the chlorine atom at the C-4 position by a nucleophile generally proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. The widely accepted model for this mechanism involves a two-step addition-elimination sequence.

Addition Step: The nucleophile attacks the electron-deficient C-4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In this step, the hybridization of the C-4 carbon changes from sp² to sp³.

Elimination Step: The aromaticity of the quinoline ring is restored by the departure of the chloride leaving group.

While the two-step model is widely taught, recent research using kinetic isotope effect (KIE) studies and computational analysis suggests that some prototypical SₙAr reactions may not involve a discrete Meisenheimer intermediate. Instead, they may proceed through a concerted mechanism , where the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks. libretexts.org The specific mechanism (stepwise vs. concerted) can be influenced by factors such as the nature of the nucleophile, the leaving group, and substituents on the aromatic ring. libretexts.org

There are notable differences in reactivity between 2-chloro and 4-chloroquinolines. Specifically, 4-chloroquinoline exhibits a greater tendency for acid catalysis during nucleophilic substitution with amines compared to its 2-chloro counterpart.

The activated C-4 position of this compound reacts with a broad spectrum of nucleophiles, making it a valuable synthetic precursor. The substitution reactions are generally facile and lead to a variety of 4-substituted-6-methoxyquinoline derivatives.

Common classes of nucleophiles and their corresponding products are detailed below:

Nitrogen Nucleophiles: Amines (primary and secondary, aliphatic and aromatic) react to form 4-aminoquinoline (B48711) derivatives. nih.gov Sodium azide (NaN₃) can be used to introduce an azido group, which can be further transformed, for example, into an amino group upon reduction. nih.govrsc.org

Oxygen Nucleophiles: Alkoxides, such as sodium methoxide, displace the chloride to form 4-alkoxyquinolines. Hydrolysis can yield the corresponding 4-hydroxyquinoline.

Sulfur Nucleophiles: Thiols and thiophenols react in the presence of a base to yield 4-thioether derivatives. nih.govrsc.org

Carbon Nucleophiles: Carbanions derived from active methylene compounds, such as malononitrile, can also act as nucleophiles to form new carbon-carbon bonds at the C-4 position. rsc.org

The table below provides examples of nucleophilic substitution reactions on 4-chloroquinoline analogues.

| Nucleophile | Reagent Example | Product Type |

| Amine | Benzylamine, Ethanolamine | 4-Aminoquinoline |

| Azide | Sodium Azide (NaN₃) | 4-Azidoquinoline |

| Thiol | Thioglycolic acid, Thiophenol | 4-(Aryl/Alkyl)thioquinoline |

| Carbanion | Malononitrile | 4-(Dicyanomethyl)quinoline |

Electrophilic Aromatic Substitution on the Quinoline Ring

Electrophilic aromatic substitution (EAS) involves the replacement of an atom (typically hydrogen) on an aromatic ring with an electrophile. youtube.com The quinoline ring system is generally deactivated towards electrophilic attack compared to benzene, due to the electron-withdrawing inductive effect of the nitrogen atom. The pyridine ring is more deactivated than the benzene ring. Consequently, electrophilic substitution on the 6-methoxyquinoline scaffold is expected to occur preferentially on the more electron-rich benzenoid ring.

The regioselectivity of the substitution on the benzenoid ring is governed by the directing effects of the substituents present. In this compound, the key substituent on this ring is the methoxy group at C-6.

-OCH₃ Group: The methoxy group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance. libretexts.org

Quinoline Nitrogen: The deactivating effect of the heterocyclic ring is strongest at positions C-5 and C-7 (ortho and para to the ring fusion).

Considering these factors, the incoming electrophile will be directed to the positions most activated by the methoxy group, which are C-5 (ortho to -OCH₃) and C-7 (ortho to -OCH₃). The C-5 position is generally favored for electrophilic attack in 6-substituted quinolines. Studies on the halogenation of 8-substituted quinolines have also shown a strong preference for substitution at the C-5 position. rsc.org

Typical EAS reactions and their expected outcomes are:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would likely yield 4-Chloro-6-methoxy-5-nitroquinoline as the major product.

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is expected to introduce a halogen atom at the C-5 position.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid (-SO₃H) group, again likely at C-5.

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation, which introduce alkyl and acyl groups respectively using an alkyl/acyl halide and a Lewis acid catalyst, are generally difficult on deactivated rings like quinoline and may proceed with low yield or require harsh conditions. wikipedia.orglibretexts.org

Cross-Coupling Reactions for Functionalization

Cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, often utilizing a metal catalyst. beilstein-journals.org For this compound, the chlorine atom at the C4 position is a reactive site for such transformations, enabling the introduction of a wide array of functional groups.

Suzuki-Miyaura Coupling and Related Methodologies

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide. wikipedia.org This methodology is exceptionally effective for creating Csp²–Csp² bonds. mdpi.com In the context of this compound, the reaction facilitates the formation of a new carbon-carbon bond at the C4 position by coupling with various aryl or vinyl boronic acids. researchgate.net

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

Transmetalation: The organic group from the boronic acid is transferred to the palladium complex, displacing the halide.

Reductive Elimination: The two organic fragments are eliminated from the palladium complex, forming the final product and regenerating the Pd(0) catalyst.

This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org The reaction conditions are generally mild and tolerant of many functional groups, making it a preferred method for derivatizing complex molecules. organicreactions.org For chloroquinolines, palladium catalysts supported by specific phosphine ligands are often employed to achieve high efficiency. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| This compound | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Toluene, Dioxane, or DMF/Water | 4-Aryl-6-methoxyquinoline |

| This compound | Vinylboronic Acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 4-Vinyl-6-methoxyquinoline |

| This compound | Heteroarylboronic Acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 4-Heteroaryl-6-methoxyquinoline |

Oxidation and Reduction Pathways of Functional Groups

The quinoline core and its substituents in this compound can undergo various oxidation and reduction reactions, offering pathways to diverse derivatives.

Oxidation of the Methoxy Group

The methoxy group on the quinoline ring can be a site for oxidative transformation. A common reaction for aromatic methoxy groups is O-demethylation, which converts the methoxy ether into a hydroxyl group. This transformation is often achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). In biological systems, cytochrome P450 enzymes can catalyze the O-demethylation of methoxylated flavonoids. nih.gov For synthetic purposes, reagents like Fe(III)-TAML catalysts with hydrogen peroxide have been used for the N-demethylation of alkaloids, a process that also involves oxidation of a methyl group. researchgate.net While specific examples for the direct oxidation of the methoxy group on this compound are not prevalent, these general methods are applicable to similar aromatic ether systems.

Formation of Quinoline N-Oxides

The nitrogen atom in the quinoline ring is nucleophilic and can be oxidized to form a quinoline N-oxide. This transformation is typically accomplished using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide. The resulting N-oxide introduces new reactivity patterns to the quinoline ring system. For instance, the N-oxide functionality can activate adjacent positions for nucleophilic substitution and can be a precursor for other functional groups.

Reduction to Dihydroquinolines

The quinoline ring system can be selectively reduced, most commonly through catalytic hydrogenation. This process typically reduces the heterocyclic (pyridine) portion of the molecule, leaving the benzene ring intact. The reaction yields 1,2,3,4-tetrahydroquinolines, which are important structural motifs in many bioactive compounds. nih.gov

Commonly used catalysts include palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. rsc.org The reaction conditions, such as temperature and pressure, can be controlled to achieve the desired level of reduction. rsc.org It is important to note that under certain hydrogenation conditions, the chlorine atom at the C4 position may also be removed via hydrodechlorination. However, catalysts like rhenium sulfide have shown promise in hydrogenating bromo- and iodoquinolines without cleaving the carbon-halogen bond. digitellinc.com Iridium catalysts have also been employed for the transfer hydrogenation of quinolines using ethanol as a hydrogen source. rsc.org

Cyclization Reactions and Heterocycle Annulation

This compound serves as a valuable precursor for the synthesis of more complex, fused heterocyclic systems through annulation reactions. rsc.orgcolab.ws Annulation involves the construction of a new ring onto an existing molecular framework.

A common strategy involves a two-step sequence:

Nucleophilic Substitution: The reactive C4-chloro group is displaced by a nucleophile that contains a second functional group. Examples include reactions with diamines, amino alcohols, or aminothiols.

Intramolecular Cyclization: The newly introduced side chain undergoes an intramolecular cyclization reaction to form a new fused ring.

For example, reacting a substituted 4-chloroquinoline with an appropriate bifunctional nucleophile can lead to the formation of imidazo[4,5-c]quinolines or other fused systems. researchgate.net This approach allows for the modular synthesis of diverse polycyclic aromatic systems with potential applications in materials science and medicinal chemistry. nih.gov

| Starting Material | Reagent | Intermediate Type | Fused Ring System Formed |

|---|---|---|---|

| This compound | Ethylenediamine | 4-(2-Aminoethylamino)-6-methoxyquinoline | Imidazo[4,5-c]quinoline derivative |

| This compound | Ethanolamine | 4-(2-Hydroxyethylamino)-6-methoxyquinoline | Oxazolo[4,5-c]quinoline derivative |

| This compound | Glycine | N-(6-Methoxyquinolin-4-yl)glycine | Imidazo[4,5-c]quinolin-4-one derivative |

Free Radical Mediated Transformations

An extensive review of the scientific literature does not reveal significant research focused on the free radical mediated transformations of this compound. While radical chemistry is a broad and important field in organic synthesis, its specific application to this quinoline derivative is not a well-documented area of investigation.

Applications in the Synthesis of Complex Quinoline Derivatives

This compound as a Key Synthetic Intermediate

This compound and its analogs are pivotal intermediates in the synthesis of more complex and often biologically active quinoline derivatives. The reactivity of the chloro-substituent at the 4-position makes it an excellent electrophilic site for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups and the construction of intricate molecular architectures.

The synthetic utility is further demonstrated in the preparation of various quinoline derivatives through the reaction of 4-chloro-6-methoxy-2-methyl-3,5-dinitroquinoline with different nucleophiles. For instance, reactions with benzylamine, ethanolamine, or thioglycolic acid lead to the formation of more complex substituted quinolines. researchgate.net

Table 1: Synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline

| Starting Material | Reagents and Conditions | Product | Overall Yield |

| 4-methoxyaniline | 1. Cyclization 2. Nitration 3. Chlorination | 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline | 85% |

Derivatization for Drug Discovery Leads

The core structure of this compound is a valuable scaffold for derivatization in the pursuit of new drug discovery leads. Its modification allows for the systematic exploration of the chemical space around the quinoline core, enabling the fine-tuning of biological activity and pharmacokinetic properties. The development of PI3K/mTOR inhibitors showcases this application, where the this compound backbone is elaborated to create compounds with potent anti-tumor activity. researchgate.net

For example, the condensation of 3,5-dinitro-4-chloro-6-methoxy-2-methylquinoline with glycine in a sodium carbonate solution results in the formation of 2H-imidazo[4,5-c]quinoline derivatives. researchgate.net These fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities. Furthermore, treatment of a derivative with benzaldehyde in the presence of zinc chloride yields a styryl derivative, demonstrating the potential for creating a broad range of structurally diverse compounds from the this compound template. researchgate.net

The synthesis of 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline is another example of building complex, diaryl-substituted quinolines which are known to possess a wide range of biological activities, including anticancer, antifungal, and antiviral properties. mdpi.com The aryl substitution on the quinoline skeleton can enhance lipophilicity and, consequently, cell permeability, which is a critical factor in drug design. mdpi.com

Table 2: Examples of Derivatization of the this compound Scaffold

| Starting Quinoline Derivative | Reagent(s) | Resulting Derivative Class | Potential Application |

| 3,5-Dinitro-4-chloro-6-methoxy-2-methylquinoline | Benzylamine | Substituted aminoquinoline | Drug discovery |

| 3,5-Dinitro-4-chloro-6-methoxy-2-methylquinoline | Ethanolamine | Substituted aminoquinoline | Drug discovery |

| 3,5-Dinitro-4-chloro-6-methoxy-2-methylquinoline | Thioglycolic acid | Substituted thioquinoline | Drug discovery |

| 3,5-Dinitro-4-chloro-6-methoxy-2-methylquinoline | Glycine, Na2CO3 | 2H-Imidazo[4,5-c]quinoline | Drug discovery |

Biological Activities and Mechanistic Insights of 4 Chloro 6 Methoxyquinoline Derivatives

Antimicrobial and Antibacterial Potency

The quest for novel antimicrobial agents has led to the exploration of various quinoline (B57606) derivatives. Compounds derived from 4-chloro-6-methoxyquinoline have shown promising results in combating bacterial infections, including those caused by drug-resistant strains.

Inhibition of Bacterial DNA Gyrase

A primary mechanism by which quinoline-based antimicrobials exert their effect is through the inhibition of bacterial DNA gyrase. nih.gov This essential enzyme is a type II topoisomerase responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and repair. nih.gov By targeting DNA gyrase, these compounds disrupt critical cellular processes, leading to bacterial cell death. nih.gov

A study focusing on novel quinoline derivatives reported the synthesis of compounds that were evaluated as DNA gyrase inhibitors. One particularly potent derivative demonstrated a significant inhibitory activity against E. coli DNA gyrase, with an IC₅₀ value of 3.39 μM. nih.gov This inhibitory action is believed to be a key contributor to the observed antimicrobial effects. nih.gov The interaction between these quinoline derivatives and DNA gyrase often involves the quinolone scaffold, which plays a critical role in the compound's antibacterial properties. mdpi.com

Activity Against Gram-Positive and Gram-Negative Bacteria

Derivatives of this compound have demonstrated broad-spectrum antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Gram-positive bacteria are a significant cause of various infectious diseases, and the rise of drug-resistant strains has become a major global concern. nih.gov Similarly, Gram-negative pathogens present a considerable challenge due to their protective outer membrane. rsc.org

In a study assessing the antimicrobial activity of novel quinoline derivatives, compounds were tested against a panel of pathogenic microbes. This included Gram-positive bacteria such as Streptococcus pneumoniae and Bacillus subtilis, and Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. nih.gov Several of the synthesized derivatives exhibited potent antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.66 to 5.29 μg/ml. nih.gov One derivative, in particular, showed broad-spectrum activity with MIC values between 0.66 and 3.98 μg/ml against the tested bacterial and fungal strains. nih.gov

Another study synthesized a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides and screened them for antimicrobial activity. The results indicated that some of these compounds had a significant effect on both Gram-positive and Gram-negative bacteria, as well as unicellular fungi. mdpi.com

| Compound/Derivative | Microorganism | Activity (MIC in μg/ml) | Reference |

|---|---|---|---|

| Quinoline Derivative 14 | Various Bacteria and Fungi | 0.66 - 3.98 | nih.gov |

| Quinoline Derivatives (General) | Gram-positive and Gram-negative bacteria | 0.66 - 5.29 | nih.gov |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) 3l | E. coli | 7.812 | mdpi.com |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide 3l | C. albicans | 31.125 | mdpi.com |

Structure-Activity Relationships for Antimicrobial Efficacy

The antimicrobial potency of this compound derivatives is heavily influenced by their chemical structure. Structure-activity relationship (SAR) studies aim to identify the specific molecular features that contribute to their biological activity, guiding the rational design of more effective antimicrobial agents. nih.govmdpi.com

For quinoline-based compounds, the nature of the substituent at various positions on the quinoline ring can significantly impact the spectrum of activity, potency, and pharmacokinetic properties. researchgate.net For instance, the presence of a methoxy (B1213986) group at the C-8 position of fluoroquinolones has been shown to considerably improve antibacterial efficacy compared to analogues with a hydrogen atom at that position. researchgate.net

In a series of 6,7-dimethoxy-4-anilinoquinolines, modifications to the anilino moiety led to variations in biological activity. nih.gov While this study focused on anticancer properties, the principles of how structural changes affect biological interactions are broadly applicable. The introduction of different substituents can alter the compound's lipophilicity, electronic properties, and steric profile, all of which can influence its ability to interact with bacterial targets like DNA gyrase. mdpi.com The development of SAR for quinolone derivatives provides a pathway for the rational design of new compounds with improved antimicrobial profiles and the potential to overcome existing drug resistance. nih.gov

Anticancer and Antitumor Properties

In addition to their antimicrobial effects, derivatives of this compound have garnered significant attention for their potential as anticancer agents. Their mechanism of action in this context often involves the inhibition of key enzymes that are overactive in cancer cells, such as tyrosine kinases.

Inhibition of Tyrosine Kinases

Tyrosine kinases are a family of enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a common feature of many cancers, making them an important target for cancer therapy. nbinno.com

Derivatives of this compound have been investigated as inhibitors of various tyrosine kinases. For example, a series of 6,7-dimethoxy-4-anilinoquinolines possessing a benzimidazole (B57391) moiety were synthesized and identified as potent inhibitors of the c-Met tyrosine kinase. nih.gov The c-Met/HGF signaling pathway is implicated in tumorigenesis and metastasis when deregulated. nih.gov Several of these compounds exhibited significant inhibitory activity against c-Met, with one derivative showing an IC₅₀ value of 0.030 ± 0.008 µM. nih.gov This compound also demonstrated excellent anticancer activity against various cancer cell lines at low micromolar concentrations. nih.gov

The molecular structure of these quinoline derivatives allows them to bind to the ATP-binding pocket of kinases, with substituents like chloro and fluoro groups facilitating hydrophobic interactions. The methoxy group can help to stabilize hydrogen bonding networks within the active site of the enzyme.

| Compound/Derivative | Target Kinase | Inhibitory Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| 6,7-dimethoxy-4-anilinoquinoline 12n | c-Met | 0.030 ± 0.008 | nih.gov |

| 6,7-dimethoxy-4-anilinoquinoline 12m | c-Met | 0.056 ± 0.012 | nih.gov |

| 6,7-dimethoxy-4-anilinoquinoline 12l | c-Met | 0.32 ± 0.07 | nih.gov |

Targeting Enzyme Pathways in Cancer Cells

Beyond the direct inhibition of tyrosine kinases, derivatives of this compound can also target other critical enzyme pathways involved in cancer cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various cancers and plays a vital role in tumor growth and survival. researchgate.net

The development of therapies that target key components of this pathway, such as mTOR, has led to the approval of several anticancer drugs. researchgate.net Research into quinoline derivatives has explored their potential to act as inhibitors within this pathway. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline has been reported as a step towards developing novel therapies that target critical nodes of the PI3K/Akt/mTOR pathway. researchgate.net

Furthermore, some quinoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. mdpi.com For example, certain novel quinoline compounds were found to be potent against leukemia cell lines, with IC₅₀ values as low as 0.3 µM. mdpi.com The mechanism for this antiproliferative activity was, in some cases, linked to the induction of apoptosis. mdpi.com By targeting these essential enzyme pathways, this compound derivatives represent a promising avenue for the development of new and effective cancer therapies.

Tubulin Polymerization Inhibition

A primary mechanism by which certain quinoline and quinazoline (B50416) derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. This process is critical for microtubule formation, which is essential for cell division, intracellular transport, and maintenance of cell structure.

One study focused on novel quinazoline-4-(6-methoxytetrahydroquinoline) analogues, which are structurally related to this compound. A lead compound from this series, 4a4 , demonstrated highly potent antiproliferative activities against four human cancer cell lines, with IC₅₀ values in the nanomolar range (0.4 to 2.7 nM). youtube.com Structural analysis via co-crystallography confirmed that compound 4a4 binds to the colchicine (B1669291) site on tubulin. youtube.com This binding action disrupts the assembly of microtubules, leading to an arrest of the cell cycle in the G2/M phase and the subsequent induction of apoptosis. youtube.com The potent inhibition of tubulin polymerization, coupled with the disruption of colony formation and cancer cell migration, underscores this mechanism as a key contributor to the antitumor properties of this class of compounds. youtube.com

The colchicine binding site is a well-established target for anticancer drugs, and compounds that interact with this site are known as colchicine binding site inhibitors (CBSIs). youtube.com The success of these quinazoline-4-(6-methoxytetrahydroquinoline) analogues provides a strong rationale for exploring similar derivatives of this compound as potential tubulin polymerization inhibitors.

Modulation of Cellular Signaling Pathways (e.g., VEGFR2 and VEGFR3)

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. nih.gov Specifically, VEGFR-2 is considered the most significant target in anti-angiogenic therapy due to its central role in both physiological and pathological neovascularization. otavachemicals.com

Quinoline and quinazoline scaffolds are prominent in the design of VEGFR-2 inhibitors. nih.govmdpi.com Research has shown that 4-anilinoquinazolines, for example, possess potent VEGFR kinase inhibitory activity. nih.gov Structure-activity relationship (SAR) studies on these classes of compounds have identified key structural features necessary for potent inhibition. For instance, in a series of 4-anilinoquinazolines, small lipophilic substituents like halogens were preferred at the C-4' position of the aniline (B41778) ring for optimal activity. mdpi.com

While direct studies on this compound derivatives targeting VEGFR-3 are less common, VEGFR-3 (also known as Flt-4) is primarily involved in lymphangiogenesis and is also a target for cancer therapy. otavachemicals.com Given the structural similarities and the established activity of related quinolines and quinazolines against VEGFR-2, it is plausible that derivatives of this compound could be engineered to modulate these critical signaling pathways. For instance, a study on 7-Chloro-4-(piperazin-1-yl)quinoline derivatives identified compounds with VEGFR-2 inhibitory activity in the low micromolar range.

In Vitro and Preclinical Efficacy Studies

The therapeutic potential of this compound derivatives has been substantiated through numerous in vitro and preclinical studies, demonstrating their efficacy against various cancer cell lines and in animal models.

In Vitro Studies

A range of synthesized derivatives has shown significant cytotoxic effects against human cancer cell lines.

A series of 4-aminoquinoline (B48711) derivatives synthesized from 4-chloro-7-substituted-quinolines were tested against human breast cancer cell lines MCF7 and MDA-MB468. daneshyari.comnih.gov One promising compound, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine , was particularly potent against MDA-MB468 cells. daneshyari.comnih.gov

Another compound, butyl-(7-fluoro-quinolin-4-yl)-amine , showed more potent effects on MCF-7 cells compared to the established drug chloroquine. nih.gov

In a separate study, a 4-chloro-6-methoxy-quinoline derivative was identified as the most active anticancer agent in its series, showing selective activity against non-small cell lung (HOP-92) and CNS cancer (U251) cell lines, with log GI₅₀ values of -6.01 and -6.00, respectively. mdpi.com

Further research on 7-chloro-(4-thioalkylquinoline) derivatives revealed that compounds with sulfinyl and sulfonyl groups were highly cytotoxic against the CCRF-CEM leukemia cell line, with IC₅₀ values in the low micromolar range (0.55–2.74 µM). mdpi.com These compounds were found to induce apoptosis and inhibit DNA and RNA synthesis. mdpi.com

| Compound Class | Cell Line | Activity Metric | Result |

| 4-Amino-7-chloroquinolines | MDA-MB468 | GI₅₀ | 7.35–8.73 µM |

| 4-Amino-7-chloroquinolines | MCF-7 | GI₅₀ | 8.22 µM |

| 4-Chloro-6-methoxy-quinoline derivative | HOP-92 (Lung) | log GI₅₀ | -6.01 |

| 4-Chloro-6-methoxy-quinoline derivative | U251 (CNS) | log GI₅₀ | -6.00 |

| 7-Chloro-(4-thioalkylquinolines) | CCRF-CEM (Leukemia) | IC₅₀ | 0.55–2.74 µM |

Preclinical Studies

Moving beyond cell-based assays, preclinical studies in animal models provide crucial evidence of a compound's potential efficacy and safety. A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3 , demonstrated excellent activity in rodent models of malaria, with efficacy comparable or superior to chloroquine. nih.gov In vivo ADME-Tox studies indicated that MG3 has a very good preclinical profile, featuring excellent oral bioavailability and low toxicity in rats, dogs, and non-human primates. nih.gov Similarly, an in vivo study of a novel 4-Hydroxyquinazoline derivative showed significant tumor growth suppression in mice at a dose of 25 mg/kg, with an acute toxicity study confirming its safety. nih.gov These findings highlight the potential for developing quinoline-based compounds into viable therapeutic agents.

Neuroprotective and Antioxidant Effects

Quinoline derivatives have been identified as promising candidates for neuroprotective agents due to their antioxidant properties. acs.orgacs.org Oxidative stress, which arises from an imbalance between free radicals like reactive oxygen species (ROS) and the body's antioxidant defenses, is heavily implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. sci-hub.se The brain is particularly susceptible to ROS-induced damage. sci-hub.se

Research into a large chemical library of quinoline derivatives has sought to identify compounds with potent antioxidant and neuroprotective activities. acs.orgacs.org The antioxidant potential of these molecules is often evaluated based on their ability to donate hydrogen atoms or single electrons, which are key mechanisms for scavenging free radicals. acs.orgacs.org Promising quinoline derivatives were found to be more efficient antioxidants than the reference compound Trolox. acs.orgacs.org

Furthermore, molecular docking simulations have predicted that certain quinoline derivatives can act as inhibitors of enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase type B (MAO-B). acs.orgacs.org By targeting these enzymes and reducing oxidative stress, these compounds may offer a multifunctional approach to combating diseases like Alzheimer's and Parkinson's. acs.orgacs.org

Enzyme Inhibition Beyond Oncological Targets (e.g., sPLA2, Cholinesterases, Monoamine Oxidase B)

The therapeutic utility of this compound derivatives extends beyond cancer to the inhibition of other medically relevant enzymes.

Secretory Phospholipase A2 (sPLA2): The sPLA2 enzymes are involved in inflammatory processes by producing precursors to inflammatory mediators. asianpubs.org Thus, inhibitors of sPLA2 have potential as treatments for a variety of inflammatory diseases. A study focused on the synthesis of novel quinoline-4-acetamides as sPLA2 inhibitors utilized 2-chloro-4-methyl-6-methoxyquinoline as a key intermediate in their synthetic pathway. asianpubs.org This indicates that the this compound scaffold is a viable starting point for developing potent anti-inflammatory agents targeting sPLA2.

Cholinesterases (AChE): Acetylcholinesterase (AChE) is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. researchgate.net Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. Molecular docking studies have suggested that quinoline derivatives possess the potential to inhibit AChE. acs.orgsci-hub.se

Monoamine Oxidase B (MAO-B): MAO-B is an enzyme that degrades neurotransmitters like dopamine (B1211576) and its inhibition can be beneficial in treating Parkinson's disease. Like with AChE, computational studies have identified quinoline derivatives as potential inhibitors of MAO-B, highlighting their promise as multifunctional agents for treating neurodegenerative disorders. acs.orgacs.orgsci-hub.se One study identified a compound, 4′-O-(α-l-rhamnopyranosyl)-3,3′,4-tri-O-methylellagic acid , as a dual-targeting inhibitor of both AChE and MAO-B, with IC₅₀ values of 10.1 µM and 7.27 µM, respectively. mdpi.com

| Enzyme Target | Therapeutic Area | Quinoline Derivative Role |

| sPLA2 | Inflammation | Core scaffold for inhibitors |

| Acetylcholinesterase (AChE) | Neurodegeneration | Potential inhibitor (docking studies) |

| Monoamine Oxidase B (MAO-B) | Neurodegeneration | Potential inhibitor (docking studies) |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug design. SAR and QSAR studies are computational methods used to identify the chemical features that govern the efficacy and potency of a compound series.

QSAR studies have been extensively applied to 4-amino-7-chloroquinoline derivatives to model their antimalarial activity. nih.gov These analyses aim to correlate molecular descriptors—such as steric (molar refractivity, MR), hydrophobic (log P), and electronic (dipole moment) factors—with the observed biological activity. nih.gov By employing multiple linear regression analysis, researchers can develop statistically significant QSAR models. daneshyari.comnih.gov Such models are valuable for predicting the activity of new, unsynthesized analogues, thereby guiding the rational design of more potent therapeutic leads. daneshyari.comnih.gov

Impact of Substituent Variations on Biological Activity

SAR studies have illuminated how specific chemical modifications to the quinoline core and its side chains directly impact biological function.

Substitutions on the Quinoline Ring:

The 7-position: For antimalarial 4-aminoquinolines, an electron-withdrawing group at the 7-position, such as chlorine, is considered essential for high potency. youtube.com Replacing the 7-chloro group with other halogens like iodine or bromine often results in comparable activity. mdpi.com However, substitution with a 7-fluoro or 7-trifluoromethyl group generally leads to reduced activity, particularly against chloroquine-resistant parasite strains. mdpi.com The presence of an electron-donating methoxy group at the 7-position (7-OMe) typically results in inactive compounds. mdpi.com The electron-withdrawing capacity of the group at the 7-position influences the compound's ability to inhibit β-hematin formation, a key step in its antimalarial mechanism. acs.orgacs.orgsci-hub.se

Substitutions on the Side Chain:

The 4-position: In the context of 4-aminoquinoline antimalarials, a dialkylaminoalkyl side chain at the 4-position is crucial for activity. youtube.com The length of this carbon side chain, typically between two to five carbons, is a critical determinant of potency. youtube.com This basic side chain is believed to be necessary for the drug to accumulate in the acidic food vacuole of the malaria parasite. acs.org

In anticancer pyrimido[4,5-c]quinolin-1(2H)-ones, methoxy substitutions on a 2-arylpyrimido functionality were found to play a crucial role. nih.gov Specifically, 2-methoxy, 2,4-dimethoxy, and 3,4,5-trimethoxy substitutions significantly enhanced the antimigratory activity of the compounds in breast cancer models. nih.gov

These examples demonstrate that subtle changes to the substituents on the this compound scaffold can lead to dramatic shifts in biological activity, a principle that medicinal chemists exploit to optimize drug candidates.

Design Principles for Enhanced Potency and Selectivity

The development of potent and selective therapeutic agents based on the this compound scaffold is guided by key structure-activity relationship (SAR) principles. Modifications at various positions of the quinoline core and its substituents have been shown to significantly influence biological activity, particularly in the context of kinase inhibition.

A pivotal design element is the substitution at the C-4 position. The replacement of the chlorine atom with a substituted aniline group, creating a 4-anilinoquinoline framework, is a common and effective strategy for targeting protein kinases. The nature of the aniline substituent is critical; for instance, the presence of electron-withdrawing groups such as chloro, bromo, or fluoro on the aniline ring often enhances antiproliferative activity. mdpi.com Molecular modeling studies have shown that a meta-chloro substituent on the aniline group is particularly crucial for potent inhibition of certain kinases like CLK1. mdpi.com

Substitutions on the quinazoline core itself, especially at the C-6 and C-7 positions, are also vital for modulating potency and selectivity. The 6-methoxy group is a key feature of the parent compound and contributes to binding interactions. Further modifications, such as the fusion of dioxygenated rings at the C-6 and C-7 positions, have been shown to create favorable interaction energies with target proteins, thereby enhancing inhibitory potency. nih.gov The strategic placement of various functional groups at these positions can optimize the molecule's fit within the ATP-binding pocket of target kinases, leading to improved efficacy. mdpi.com For example, introducing a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position via a linker has been explored to develop dual EGFR/VEGFR2 inhibitors. nih.gov

| Structural Modification | Effect on Activity | Example Target Class |

| 4-Anilino Substitution | Foundational for kinase inhibitory activity | Tyrosine Kinases (e.g., EGFR) |

| Meta-chloro on 4-Anilino group | Crucial for high potency | CLK1 Kinase |

| Electron-withdrawing groups on 4-Anilino | Generally advantageous for antiproliferative activity | Tyrosine Kinases |

| Fused dioxygenated rings at C6/C7 | Favorable interaction energies, enhanced potency | Tyrosine Kinases |

| Substituents at C6/C7 | Modulates potency and selectivity | EGFR, VEGFR2 |

**3.6. Molecular Mechanism of Action Investigations

Derivatives of the this compound scaffold have been identified as inhibitors of a diverse range of protein kinases, which are crucial regulators of cellular processes. digitellinc.com Dysregulation of these enzymes is a hallmark of many diseases, including cancer. The primary molecular targets for this class of compounds are receptor tyrosine kinases (RTKs) and serine/threonine kinases. youtube.com

Extensive research has demonstrated that 4-anilinoquinazoline (B1210976) derivatives, which can be synthesized from 4-chloro-quinolines, are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases. mdpi.comnih.gov Beyond EGFR, these compounds have shown inhibitory activity against other RTKs involved in tumor progression and angiogenesis, such as:

c-Met: A series of 6,7-dimethoxy-4-anilinoquinolines were identified as potent inhibitors of the c-Met tyrosine kinase. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR) mdpi.com

Platelet-Derived Growth Factor Receptor (PDGFR) mdpi.com

Fibroblast Growth Factor Receptor (FGFR) mdpi.com

In addition to RTKs, these derivatives can also target serine/threonine kinases. For example, specific quinazoline derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2) and p38 kinase, enzymes involved in cell cycle regulation and stress response signaling, respectively. nih.gov

The inhibitory action of this compound derivatives, particularly the 4-anilinoquinazolines, is achieved by competitive binding at the adenosine (B11128) triphosphate (ATP) binding site of the target kinase. nih.govnih.gov X-ray crystallography studies have provided detailed insights into the specific molecular interactions that govern this binding.

In complexes with kinases like CDK2 and p38, the quinazoline ring system typically orients along the peptide strand that connects the two domains of the enzyme. A crucial interaction involves the nitrogen atom at position 1 (N1) of the quinazoline ring, which acts as a hydrogen bond acceptor from a backbone amide (NH) group of a conserved amino acid in the hinge region of the kinase (e.g., Leu-83 in CDK2; Met-109 in p38). nih.gov

The anilino substituent at the C-4 position projects into a deeper, often hydrophobic, pocket within the ATP-binding site. The specific orientation and interactions of this group are critical for both potency and selectivity. For instance, in CDK2, the anilino group is nearly coplanar with the quinazoline ring, occupying a pocket between Lys-33 and Phe-80. In contrast, when bound to p38 kinase, the anilino group is angled out of this plane, positioning itself between Lys-53 and Thr-106. nih.gov This differential binding mode highlights how a single scaffold can be adapted to selectively target different kinases. Molecular docking studies of potent derivatives have further elucidated the binding modes, confirming these key interactions. nih.govnih.gov

The potency of these inhibitors is quantified by their IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity. For example, a highly potent 6,7-dimethoxy-4-anilinoquinoline derivative (compound 12n) was found to inhibit the c-Met kinase with an IC50 value of 0.030 µM. nih.gov

| Target Kinase | Key Interacting Residues | Observed IC50 Values |

| c-Met | ATP-binding site | 0.030 µM for compound 12n nih.gov |

| CDK2 | Hinge region (Leu-83), hydrophobic pocket (Lys-33, Phe-80) nih.gov | Not specified in provided context |

| p38 Kinase | Hinge region (Met-109), hydrophobic pocket (Lys-53, Thr-106) nih.gov | Not specified in provided context |

| EGFR | ATP-binding site | 5.06 nM for a 4-aryl-amino-6-(furan-2-yl) derivative mdpi.com |

| VEGFR1 | ARG 1120, GLU 1123 nih.gov | 0.54 µM for BPTQ nih.gov |

| CHK2 | Not specified | 1.70 µM for BPTQ nih.gov |

Biotransformation and Metabolic Pathways in Biological Systems

The biotransformation of xenobiotics, including quinoline-based compounds, is a critical process that determines their pharmacokinetic profile and duration of action. These metabolic processes primarily occur in the liver and are catalyzed by families of enzymes, most notably the cytochrome P450 (CYP) superfamily. wikipedia.orgmdpi.com While specific metabolic studies on this compound are not extensively detailed in the available literature, the metabolic fate can be inferred from studies on structurally related antimalarial quinolines like primaquine (B1584692) and chloroquine. nih.govnih.gov

Metabolism of quinoline derivatives generally proceeds through Phase I and Phase II reactions. Phase I reactions introduce or expose polar functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. pagepress.org

For compounds containing a methoxy group, such as this compound, a primary and metabolically labile site is the methoxy group itself. ucsf.edu A common Phase I metabolic reaction is O-dealkylation (specifically, O-demethylation), catalyzed by CYP enzymes. researchgate.net This reaction would convert the 6-methoxy group to a 6-hydroxyquinoline (B46185) metabolite. Studies on the 8-aminoquinoline (B160924) antimalarial primaquine, which also contains a 6-methoxy group, have identified the corresponding 6-hydroxy derivative as a metabolite. nih.gov

Computational and Theoretical Investigations in Chemical and Biological Research

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures and properties of molecules like 4-Chloro-6-methoxyquinoline. These studies provide fundamental insights into the molecule's behavior.

Elucidation of Electronic Structure and Reactivity

DFT calculations are instrumental in elucidating the electronic structure of this compound. By solving the Kohn-Sham equations, researchers can determine the molecule's electron density and from that, a variety of electronic properties. Key parameters often investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity, as it is easier to excite an electron to a higher energy state. scirp.org

For quinoline (B57606) derivatives, the distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack. Generally, the HOMO is localized over the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. In the case of substituted quinolines, the presence of the chloro and methoxy (B1213986) groups significantly influences this distribution and, consequently, the molecule's reactivity. atlantis-press.com For instance, a study on 6-chloroquinoline (B1265530) revealed that the substitution with chlorine significantly alters the reactive nature of the quinoline moiety. atlantis-press.com

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 1: Calculated Electronic Properties of a Representative Chloro-methoxy Substituted Heterocycle (Note: The following data is representative of similar quinoline derivatives and is for illustrative purposes.)

| Property | Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 4.7 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Electrophilicity Index (ω) | 3.67 |

This interactive table showcases key electronic properties calculated using DFT, which are crucial for understanding the reactivity of this compound.

Transition State Analysis for Reaction Mechanisms

Understanding the mechanism of chemical reactions involving this compound is crucial for its application in synthesis and materials science. DFT is a valuable tool for locating and characterizing the transition states of reactions, which are the highest energy points along the reaction pathway. By calculating the energy barrier of the transition state, chemists can predict the feasibility and rate of a reaction.

For chloroquinolines, a common reaction is nucleophilic substitution, where the chlorine atom is replaced by a nucleophile. researchgate.net DFT calculations can model the approach of the nucleophile to the quinoline ring, the formation of an intermediate or transition state, and the departure of the chloride ion. researchgate.net The geometry and vibrational frequencies of the transition state can be calculated to confirm that it is a true first-order saddle point on the potential energy surface. Such analyses provide detailed insights into the reaction mechanism, including whether it proceeds via an SNAr (nucleophilic aromatic substitution) or other pathways.

Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (MEP) or Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The ESP surface is typically mapped onto the electron density surface, with different colors representing different potential values. Regions of negative potential (usually colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (usually colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the ESP surface would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group, indicating these are sites for potential protonation or interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms and in the vicinity of the carbon atom attached to the chlorine, suggesting these as sites for nucleophilic interaction. Studies on similar chloro-substituted quinolines have utilized MEP analysis to identify such reactive sites. atlantis-press.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the dynamics, conformational changes, and interactions of this compound in various environments.

Analysis of Solvation Effects on Reactivity

The reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations are an excellent tool for studying these solvation effects. By simulating this compound in a box of explicit solvent molecules (e.g., water), researchers can analyze the structure of the solvent around the solute and calculate properties such as the solvation free energy.

The arrangement of solvent molecules can stabilize or destabilize reactants, transition states, and products, thereby affecting reaction rates. For instance, in a polar solvent, the charge distribution of this compound will induce a specific orientation of the solvent molecules in its vicinity. MD simulations can reveal the details of these interactions, such as the formation of hydrogen bonds between the solvent and the nitrogen or oxygen atoms of the quinoline derivative. This information is crucial for understanding reaction mechanisms in solution.

Conformational Analysis and Ligand-Target Dynamics

In the context of drug design, MD simulations are invaluable for studying the dynamics of a ligand binding to its target protein. If this compound were to be investigated as a potential drug candidate, MD simulations could be used to model its interaction with the active site of a target protein. These simulations can provide insights into the stability of the ligand-protein complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that may occur upon binding. Such studies are essential for understanding the molecular basis of a drug's efficacy and for the rational design of more potent and selective inhibitors. QSAR (Quantitative Structure-Activity Relationship) studies on substituted quinolines often rely on such computational insights to correlate molecular properties with biological activity. atlantis-press.com

Molecular Docking and Virtual Screening Approaches

No specific molecular docking studies were identified for this compound against any particular protein target. Consequently, information regarding its predicted ligand-protein binding modes, binding energies, and specific interactions with active site residues is not available. Research in this area is confined to general quinoline scaffolds, without detailing the computational analysis of the 4-chloro-6-methoxy substituted variant.

QSAR Modeling for Activity Prediction and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in predicting the biological activity of compounds. However, a review of the literature did not yield any QSAR studies that have included this compound within their training or test sets. Therefore, there is no data on its predicted activity from such models or information on how its specific structural features contribute to lead optimization within a QSAR framework.

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions

While general ADMET profiles for quinoline derivatives have been discussed in various computational studies, a specific and comprehensive in silico ADMET prediction for this compound is not documented. Public databases offer minimal predicted data, such as LogP values, but a detailed assessment of its absorption, distribution, metabolism, excretion, and toxicity profile is not available.

Crystallographic and Supramolecular Interactions Analysis

A crystallographic structure for this compound has not been reported in the primary scientific literature. The determination of a crystal structure is a prerequisite for detailed analyses of its supramolecular interactions.

Hirshfeld Surface Analysis for Intermolecular Contacts

As a direct consequence of the absence of crystallographic data for this compound, a Hirshfeld surface analysis has not been performed. This type of analysis, which elucidates and quantifies intermolecular contacts within a crystal lattice, is entirely dependent on the availability of a solved crystal structure. While studies on related molecules, such as 4-Chloro-6,7-dimethoxyquinoline researchgate.net and other quinoline derivatives rsc.orgnih.gov, have utilized this technique, no such analysis exists for the specific compound .

Hydrogen Bonding Networks and Crystal Packing

The arrangement of molecules in the crystalline state, governed by intermolecular forces, is crucial in determining the physicochemical properties of a compound. For this compound, a detailed understanding of its crystal packing and hydrogen bonding networks is essential. In the absence of a published crystal structure for this compound, a comparative analysis with the closely related compound, 4-Chloro-6,7-dimethoxyquinoline, provides significant insights into the expected intermolecular interactions and packing motifs.

The crystal structure of 4-Chloro-6,7-dimethoxyquinoline reveals a nearly planar molecule. researchgate.net This planarity is a key feature that influences how the molecules stack and interact in the solid state. The quinoline ring system itself is inherently planar, and the methoxy groups deviate only slightly from this plane. researchgate.net

Intermolecular Interactions

In chloroquinoline derivatives, several types of non-covalent interactions are expected to play a role in the crystal packing. These include weak C—H···N and C—H···O hydrogen bonds, C—H···Cl interactions, and π-π stacking interactions between the aromatic quinoline rings.

A notable feature observed in the crystal structure of 4-Chloro-6,7-dimethoxyquinoline is the presence of an intramolecular C—H···Cl interaction, which forms an S(5) ring motif. researchgate.netiucr.org This type of intramolecular hydrogen bond can influence the conformation of the molecule and, consequently, its intermolecular packing.

The analysis of various substituted 2-chloroquinoline (B121035) derivatives has shown that Cl···Cl and C–H···Cl interactions are significant in the formation of their supramolecular assemblies. ias.ac.in The nature of these interactions, whether Type I (θ1 ≅ θ2) or Type II (θ1 ≅ 180º and θ2 ≅ 90º), can dictate the packing motifs. ias.ac.in It is plausible that similar interactions would be present in the crystal lattice of this compound.

The methoxy group in this compound can act as a hydrogen bond acceptor, potentially forming C—H···O interactions. These types of hydrogen bonds are recognized as significant directional forces in the packing of organic molecules. researchgate.net

Crystal Packing

For comparative purposes, the crystallographic data for 4-Chloro-6,7-dimethoxyquinoline is presented below.

| Crystal Data for 4-Chloro-6,7-dimethoxyquinoline | |

| Empirical Formula | C₁₁H₁₀ClNO₂ |

| Formula Weight | 223.65 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345 (3) |

| b (Å) | 6.9871 (14) |

| c (Å) | 12.028 (3) |

| β (°) | 96.84 (3) |

| Volume (ų) | 1026.4 (3) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.447 |

Table 1: Selected crystallographic data for 4-Chloro-6,7-dimethoxyquinoline. Data sourced from Wu (2011). researchgate.net

The hydrogen bond geometry for the intramolecular interaction in 4-Chloro-6,7-dimethoxyquinoline is detailed in the following table.

| Hydrogen Bond Geometry for 4-Chloro-6,7-dimethoxyquinoline (Å, °) | ||||

| D—H···A | D—H | H···A | D···A | D—H···A |

| C8—H8···Cl1 | 0.93 | 2.70 | 3.0827 (17) | 105 |

Table 2: Intramolecular hydrogen bond geometry for 4-Chloro-6,7-dimethoxyquinoline. Data sourced from Wu (2011). researchgate.netiucr.org

While direct experimental data for this compound is not available, the study of its dimethoxy analog and other related chloroquinoline structures provides a solid foundation for predicting its crystal engineering principles. The interplay of weak hydrogen bonds and π-stacking interactions is expected to be the determining factor in its solid-state architecture.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13). researchgate.net For 4-Chloro-6-methoxyquinoline, NMR analysis provides specific information on the arrangement of atoms and the connectivity within the quinoline (B57606) ring system.

While a fully assigned spectrum for this compound is not detailed in foundational literature, data from closely related analogs, such as 4-Chloro-6,7-dimethoxyquinoline, offer significant insight into the expected spectral features. nih.govresearchgate.net In the ¹H NMR spectrum of this analog, conducted in DMSO-d₆, characteristic signals include a doublet for the proton at position 8 and singlets for the aromatic protons and the methoxy (B1213986) groups. nih.govresearchgate.net

Table 1: Representative ¹H NMR Data for a 4-Chloro-dimethoxyquinoline Analog

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-8 | 8.57 | doublet | 5.1 |

| H-5 | 7.40 | doublet | 4.8 |

| Aromatic H | 7.37 | singlet | - |

| Aromatic H | 7.32 | singlet | - |

| Methoxy H | 4.04 | singlet | - |

| Methoxy H | 4.03 | singlet | - |

Data for 4-Chloro-6,7-dimethoxyquinoline in DMSO-d₆. nih.govresearchgate.net